molecular formula C17H15F2N3O4S2 B2875841 (Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-61-8

(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2875841
CAS No.: 865160-61-8
M. Wt: 427.44
InChI Key: RJPOEPOWZHPPGP-FXBPSFAMSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The sulfamoyl group enhances hydrogen-bonding capacity, which may influence receptor binding or solubility .

Properties

IUPAC Name

2,6-difluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O4S2/c1-26-8-7-22-13-6-5-10(28(20,24)25)9-14(13)27-17(22)21-16(23)15-11(18)3-2-4-12(15)19/h2-6,9H,7-8H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPOEPOWZHPPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Benzo[d]thiazol-2(3H)-ylidene Derivatives
  • Compound I5/I6 (): These derivatives share the benzo[d]thiazol-2(3H)-ylidene core but differ in substituents. I5 incorporates a benzofuroquinolinium iodide group, while I6 has a hydroxystyryl-quinolinium iodide moiety. The target compound’s sulfamoyl and methoxyethyl groups contrast with the charged aromatic systems of I5/I6, suggesting divergent applications (e.g., fluorescence vs. enzyme inhibition) .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs replace the sulfamoyl group with trifluoromethyl and acetamide substituents.
Thiadiazol-2-ylidene Derivatives ()

Compounds 4g and 4h feature a thiadiazol-2-ylidene core with dimethylamino-acryloyl and benzamide groups. IR data for 4g (1690 cm⁻¹, C=O) highlight similarities in amide bonding but differ from the sulfamoyl group’s vibrational modes .

Functional Group Analysis

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-sulfamoyl, 3-(2-methoxyethyl), 2,6-difluorobenzamide High hydrogen-bonding capacity, moderate lipophilicity
I5 () Benzo[d]thiazol-2(3H)-ylidene Benzofuroquinolinium iodide Charged system, potential fluorescence
4g () Thiadiazol-2-ylidene 3-Dimethylamino-acryloyl, benzamide IR C=O at 1690 cm⁻¹, lower stability
N-(6-Trifluoromethyl) () Benzothiazole Trifluoromethyl, acetamide Enhanced electron withdrawal, reduced solubility

Physicochemical and Stereochemical Considerations

  • Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to alkyl or aromatic substituents in analogs like A-836339 (), which features a tetramethylcyclopropane carboxamide .
  • Stereochemistry : The (Z)-configuration of the imine group is critical for spatial alignment of substituents, a feature shared with A-836339 (designated (N(Z)) in ) .

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